A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methyl-azetidin-2-one
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methyl-azetidin-2-one
Abstract: The azetidin-2-one scaffold, commonly known as the β-lactam ring, is a cornerstone of modern medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1] This technical guide provides an in-depth analysis of a specific derivative, 4-acetoxy-3-methyl-azetidin-2-one, a molecule of significant interest as a synthetic intermediate for more complex pharmaceutical agents, including carbapenems.[2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering a detailed exploration of its core physicochemical properties, spectroscopic signature, and the validated experimental protocols required for its characterization. Our approach integrates foundational chemical principles with practical, field-proven methodologies to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Azetidin-2-one Core
The β-lactam ring is a privileged scaffold in drug discovery due to its inherent ring strain, which imparts the chemical reactivity necessary for its biological activity, primarily the inhibition of bacterial cell wall synthesis.[1] Molecules built around this four-membered ring, such as penicillins and cephalosporins, have saved countless lives. The compound 4-acetoxy-3-methyl-azetidin-2-one represents a key functionalized building block. The acetoxy group at the C4 position serves as a versatile leaving group for nucleophilic substitution, while the methyl group at C3 influences the stereochemistry and conformational rigidity of the ring, which can be critical for tailoring biological activity and specificity in drug design. Understanding its fundamental properties is therefore a prerequisite for its effective use in multi-step synthetic campaigns.
Chemical Structure of (3R,4S)-4-acetoxy-3-methyl-azetidin-2-one
The following diagram illustrates a specific stereoisomer of the title compound. The relative stereochemistry (cis or trans) between the C3 and C4 substituents is a critical parameter that dictates the three-dimensional shape and is determined by the synthetic route employed, such as the Staudinger cycloaddition.[4]
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from synthetic feasibility to downstream formulation. The data presented below are a combination of calculated values and empirical data from the closely related parent compound, 4-acetoxy-2-azetidinone, providing an expert-validated baseline for 4-acetoxy-3-methyl-azetidin-2-one.
| Property | Value / Description | Rationale & Significance |
| IUPAC Name | (4-oxoazetidin-2-yl) acetate (parent) | The systematic name for the parent compound without the methyl group.[5] |
| Molecular Formula | C₆H₉NO₃ | Defines the elemental composition. |
| Molecular Weight | 143.14 g/mol | Calculated based on the molecular formula. Essential for all stoichiometric calculations and for mass spectrometry analysis. |
| Melting Point | Predicted: ~35-45 °C | The parent compound, 4-acetoxy-2-azetidinone, has a reported melting point of 38-40 °C.[6] The addition of a methyl group may slightly alter crystal packing, but a similar range is expected. A sharp melting range is a key indicator of purity.[7] |
| Appearance | Predicted: Colorless to light yellow solid | Based on the appearance of similar simple azetidinones.[6][8] |
| Solubility Profile | Predicted: Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Acetonitrile, DMSO); sparingly soluble in water; poorly soluble in nonpolar solvents (e.g., Hexane). | The molecule possesses both polar (ester, amide) and nonpolar (methyl, methylene) regions. The "like dissolves like" principle suggests solubility in solvents of intermediate to high polarity.[9] This profile is critical for selecting appropriate solvents for reaction, purification, and analysis. |
Spectroscopic and Spectrometric Characterization
Unambiguous structural confirmation relies on a triad of analytical techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique piece of the structural puzzle.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound with high precision.[10][11][12] For 4-acetoxy-3-methyl-azetidin-2-one, Electrospray Ionization (ESI) in positive mode would be the method of choice, as the nitrogen atom in the lactam can be readily protonated.
-
Expected Molecular Ion Peak ([M+H]⁺): m/z 144.0655
-
Significance: Observation of this ion at high resolution confirms the elemental composition (C₆H₉NO₃). The fragmentation pattern can also provide structural information, such as the loss of the acetoxy group.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule.[13][14][15] The spectrum of 4-acetoxy-3-methyl-azetidin-2-one is expected to be dominated by two key carbonyl absorptions.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode & Significance |
| β-Lactam Carbonyl (C=O) | ~1760 - 1780 | C=O Stretch. This high-frequency absorption is characteristic of a strained four-membered ring system and is a definitive marker for the azetidinone core.[16] |
| Ester Carbonyl (C=O) | ~1740 - 1750 | C=O Stretch. This absorption confirms the presence of the acetoxy group. It is typically found at a slightly lower frequency than the β-lactam carbonyl. |
| C-O Stretch | ~1230 - 1250 | C-O Stretch (Ester). A strong band confirming the C-O single bond of the ester functionality. |
| N-H Stretch | ~3200 - 3300 | N-H Stretch (Amide). A broad peak indicating the presence of the secondary amide within the lactam ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity and stereochemistry of an organic molecule.[17][18][19] The predicted ¹H and ¹³C NMR data provide a unique fingerprint for the molecule.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz) Note: Chemical shifts (δ) are approximate and coupling constants (J) are illustrative. The exact values depend on the specific stereoisomer.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |
| Lactam N-H | 6.5 - 7.5 | br s | - | Broad singlet, exchangeable with D₂O. |
| H -4 | 5.8 - 6.0 | d | ~2-5 | Coupled to H-3. Its chemical shift is high due to the adjacent oxygen atom. |
| H -3 | 3.2 - 3.6 | m | - | Complex multiplet due to coupling with H-4 and the methyl protons. |
| Acetoxy CH ₃ | 2.1 - 2.2 | s | - | A sharp singlet integrating to 3 protons, characteristic of an acetyl group. |
| C3-CH ₃ | 1.2 - 1.4 | d | ~7 | Doublet due to coupling with H-3, integrating to 3 protons. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Lactam C =O (C2) | 168 - 172 | Carbonyl carbon of the strained amide. |
| Ester C =O | 170 - 171 | Carbonyl carbon of the acetoxy group. |
| C -4 | 75 - 78 | Carbon attached to the acetoxy group. Its shift is high due to the electronegative oxygen. |
| C -3 | 45 - 50 | Carbon bearing the methyl group. |
| Acetoxy C H₃ | 20 - 22 | Methyl carbon of the acetyl group. |
| C3-C H₃ | 10 - 15 | Methyl carbon attached to the lactam ring. |
Experimental Protocols for Property Determination
The trustworthiness of physicochemical data hinges on the application of standardized, validated protocols. The following methodologies represent the gold standard for characterizing a novel chemical entity like 4-acetoxy-3-methyl-azetidin-2-one.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7] This protocol ensures an accurate and reproducible measurement.
Methodology: Capillary Method (USP <741> / Pharmacopeia Compliant) [20]
-
Sample Preparation: Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator for at least 24 hours to remove residual solvents.
-
Capillary Loading: Load the dry powder into a thin-walled capillary tube to a packed height of 2.5-3.5 mm.[20] Tap the tube gently on a hard surface to ensure tight packing.[21]
-
Initial Fast Ramp: Place the capillary in a calibrated melting point apparatus. Conduct an initial rapid determination by heating at a rate of 10-15 °C/minute to find the approximate melting range.[7][21]
-
Slow Ramp for Accuracy: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat at a rate of 1-2 °C per minute.[21][22]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The reported value should be this range.
-
Validation: Repeat the measurement with two additional fresh samples. The results should be consistent within a narrow margin (e.g., ±0.5 °C).
Protocol: Solubility Determination
Causality: Quantifying solubility is essential for designing purification strategies (crystallization), analytical methods (HPLC), and, in later stages, formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]
Methodology: Shake-Flask Method [9]
-
Preparation: To a series of sealed glass vials, add a known volume (e.g., 2.0 mL) of the desired solvents (e.g., water, ethyl acetate, hexane).
-
Addition of Solute: Add an excess amount of 4-acetoxy-3-methyl-azetidin-2-one to each vial, ensuring a visible amount of undissolved solid remains. This is critical to guarantee a saturated solution.
-
Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., 25 °C) and agitate for a prolonged period (24-72 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a volumetric pipette. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.[9]
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Chemical Reactivity and Stability
The defining feature of 4-acetoxy-3-methyl-azetidin-2-one is the strained β-lactam ring. This high ring strain makes the amide bond significantly more susceptible to nucleophilic attack, particularly hydrolysis, than a typical acyclic amide. This inherent reactivity is the basis of its utility in synthesis but also presents a challenge for stability.
-
Hydrolytic Stability: The compound is expected to be sensitive to both acidic and basic conditions, which can catalyze the opening of the β-lactam ring. Therefore, it should be handled under neutral, anhydrous conditions.
-
Storage: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to minimize degradation.[6]
Conclusion
4-Acetoxy-3-methyl-azetidin-2-one is a valuable synthetic intermediate whose utility in drug discovery is directly linked to its distinct physicochemical properties. This guide has detailed its structural and spectroscopic characteristics, providing a predictive framework for its identification and analysis. The provided protocols for determining its melting point and solubility are designed to be robust and reproducible, forming a self-validating system for characterization. A thorough understanding of these properties, from its spectroscopic fingerprint to its inherent reactivity, is paramount for any scientist seeking to leverage this versatile β-lactam scaffold in the pursuit of novel therapeutics.
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